Bis(isobutyl)mercury
Description
Structure
2D Structure
Properties
CAS No. |
24470-76-6 |
|---|---|
Molecular Formula |
C8H18Hg |
Molecular Weight |
314.82 g/mol |
IUPAC Name |
bis(2-methylpropyl)mercury |
InChI |
InChI=1S/2C4H9.Hg/c2*1-4(2)3;/h2*4H,1H2,2-3H3; |
InChI Key |
DGBCMUHLDNMEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Hg]CC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Bis Isobutyl Mercury
Established Synthetic Routes to Dialkylmercury Compounds
The synthesis of dialkylmercury compounds, R₂Hg, is well-documented, employing several general strategies that are applicable to a wide range of alkyl groups. These foundational methods provide the chemical basis for understanding the synthesis of more specific compounds like bis(isobutyl)mercury.
A primary and versatile method for preparing dialkylmercury compounds involves the alkylation of mercury(II) salts with potent organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). wikipedia.orgmsu.edu This transmetalation reaction typically involves reacting a mercury(II) halide, most commonly mercury(II) chloride (HgCl₂), with two equivalents of the organometallic reagent. wikipedia.org The greater electronegativity of mercury compared to magnesium or lithium drives the exchange of the alkyl group to the mercury center.
For instance, diethylmercury (B1204316) is readily synthesized by reacting mercury(II) chloride with two equivalents of ethylmagnesium bromide in an ether solvent. wikipedia.orgopenstax.org Similarly, organolithium reagents can be used; their development by Wilhelm Schlenk in 1917 provided a powerful alternative to Grignard reagents for creating organometallic compounds. msu.eduresearchgate.net While highly effective, these reagents are typically pyrophoric and must be handled under inert atmospheric conditions. msu.edu
| Dialkylmercury Product | Mercury Salt | Organometallic Reagent | Reference |
|---|---|---|---|
| Diethylmercury | Mercury(II) chloride | Ethylmagnesium bromide | wikipedia.org |
| Diphenylmercury (B1670734) | Mercury(II) chloride | Phenylmagnesium bromide | wikipedia.org |
| Ethyllithium | Diethylmercury | Lithium metal (transmetalation) | researchgate.net |
Another significant pathway to dialkylmercury compounds utilizes trialkylboranes (R₃B). google.comgoogle.com This method can proceed by reacting a trialkylborane with a mercury salt, such as mercuric acetate (B1210297) or mercuric oxide, often in an aqueous medium. google.comgoogle.com A key advantage of this route is that trialkylboranes are generally less reactive and more tolerant of various functional groups compared to Grignard or organolithium reagents. thieme-connect.de
A patented process describes the formation of diethylmercury by reacting triethylborane (B153662) with mercuric oxide at temperatures between 20°C and 100°C in the presence of water. google.com The reaction can be catalyzed by the presence of a hydroxide, such as sodium hydroxide. google.com The stoichiometry of the reaction can be controlled, as the transfer of the first alkyl group from the borane (B79455) is typically the fastest. google.com
Electrochemical methods offer an alternative, though less common, route for the synthesis of organomercurials. slideshare.netiupac.org One such approach involves the direct electrochemical synthesis where a sacrificial mercury metal electrode is used as the starting material. iupac.org As the electrolysis proceeds, the electrode reacts with species in the solution to form the desired organometallic product. iupac.org
Another electrochemical strategy is the reduction of certain organic compounds at a mercury cathode. For example, the electrochemical reduction of ketones in an acidic aqueous solution using a mercury cathode can lead to the formation of dialkylmercury compounds. slideshare.netiupac.org
Synthesis from Trialkylboranes
Specific Synthetic Pathways for this compound
While the general methods described above are applicable, specific synthetic routes for this compound have been reported, highlighting particular reagents and conditions.
A specific and effective method for preparing this compound involves the reaction of triisobutylaluminum (B85569) with mercury dibromide. lookchem.com This reaction is a form of transmetalation, where the isobutyl groups are transferred from the aluminum center to the mercury center. This process has been reported to produce this compound with a yield of 65.5%. lookchem.com The use of organoaluminum reagents like triisobutylaluminum is a well-established practice in organometallic synthesis for alkyl group transfer. google.comutwente.nl
| Product | Reactant 1 | Reactant 2 | Reported Yield | Reference |
|---|---|---|---|---|
| This compound | Triisobutylaluminum | Mercury dibromide | 65.5% | lookchem.com |
Beyond the specific use of triisobutylaluminum, other general synthetic strategies are logically extended to the preparation of this compound. The reaction of mercury(II) halides with isobutylmagnesium bromide (an isobutyl Grignard reagent) represents a direct application of the well-established Grignard-based synthesis. wikipedia.orgopenstax.orggoogle.com Similarly, the use of isobutyllithium (B1630937) would be another viable, albeit highly reactive, pathway. wikipedia.orgrsc.org
Another classical method that could be employed is the reaction of an isobutyl halide with sodium amalgam. google.com This approach is one of the older methods in organomercury chemistry but remains a valid route for the formation of symmetrical dialkylmercury compounds. google.comlibretexts.org
Applications of Bis Isobutyl Mercury in Advanced Organic Synthesis
General Role of Organomercurials as Versatile Synthetic Reagents
Organomercury compounds are valuable synthetic intermediates primarily because the conditions required to cleave the Hg-C bond are well-controlled. wikipedia.org Their utility stems from their participation in a variety of transformations. A key application is in transmetalation reactions, where the organic group is transferred from mercury to a more electropositive metal. wikipedia.orgthieme-connect.de For instance, diphenylmercury (B1670734) can react with aluminum to produce triphenylaluminium, demonstrating the transfer of phenyl groups. wikipedia.org This process is fundamental for generating other organometallic reagents that might be more difficult to synthesize directly. thieme-connect.de
Furthermore, organomercurials react with halogens to yield the corresponding organic halides. wikipedia.org They are also pivotal in electrophilic addition reactions to unsaturated systems like alkenes, alkynes, and cyclopropanes, which opens pathways to a vast array of functionalized organomercury compounds. thieme-connect.de Despite the high toxicity associated with many volatile organomercurials, their unique reactivity ensures their continued, albeit cautious, use in specialized synthetic contexts. mdpi.com
**5.2. Carbon-Carbon Bond Formation Methodologies
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and organomercurials provide several effective methodologies to achieve this.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for constructing C-C bonds, and organomercurials serve as effective coupling partners. wikipedia.orgresearchgate.net The general catalytic cycle for these reactions involves a sequence of oxidative addition, transmetalation, and reductive elimination. researchgate.netuwindsor.ca In this cycle, an organomercurial (R₂Hg or RHgX) transfers its organic group to a palladium(II) intermediate. uwindsor.caresearchgate.net
These reactions provide a mild and selective method for synthesizing various organic structures, including arenes and unsymmetrical ketones. researchgate.netresearchgate.net Research has shown that palladium-catalyzed acyldemetallation of organomercurials with acyl halides is a general route to unsymmetrical ketones. researchgate.net A notable feature is that both organic groups of a dialkylmercury compound like Bis(isobutyl)mercury can potentially participate in the reaction. researchgate.netresearchgate.net The selectivity of these cross-coupling reactions can often be enhanced by the presence of halide salts or other nucleophilic catalysts, such as an iodide ion, which can prevent the precipitation of palladium black and facilitate the heterolytic fission of the C-Hg bond during the transmetalation step. wikipedia.orgresearchgate.net
| Reactant 1 (Organomercurial) | Reactant 2 (Coupling Partner) | Catalyst System | Product Type | Reference |
| R₂Hg or RHgX | Acyl Halide | Palladium Complex | Unsymmetrical Ketone | researchgate.net |
| Methyl mercury iodide | Aryl Halide | Pd(0) generated in situ, Iodide ion | Substituted Arenes | researchgate.net |
| Organomercurial (R₂Hg or AlkHgI) | Carbon Monoxide, ArI | Palladium Complex, Iodide ion | Unsymmetrical Ketone | researchgate.net |
Mercury(II) salts are highly effective reagents for promoting the cyclization of unsaturated compounds, leading to the formation of complex carbocyclic and heterocyclic structures. beilstein-journals.orgresearchgate.net These reactions are often impossible to achieve with other transition metal salts. beilstein-journals.orgresearchgate.net The general mechanism involves the initial reaction of an alkene or alkyne with a Hg(II) salt (HgX₂) to form a mercurial carbonium ion. beilstein-journals.org This intermediate is then attacked by an intramolecular nucleophile, resulting in a cyclized organomercury compound. beilstein-journals.org
This methodology has been successfully applied to a wide range of substrates:
Formation of Ethers: Hg(II) salts can catalyze the cyclization of unsaturated alcohols and ethers to form cyclic ethers like furanose and pyranose derivatives with high stereoselectivity. beilstein-journals.orgresearchgate.net For example, Hg(OAc)₂ has been used to mediate the cyclization of a hydroxy-alkene to form an α-D-ribose derivative. beilstein-journals.org
Formation of Nitrogen Heterocycles: Unsaturated amines and amides undergo mercury(II)-mediated cyclization to produce nitrogen-containing rings such as oxazolidines and tetrahydropyrimidin-4-ones. beilstein-journals.org
Formation of Carbocycles: The cyclization of compounds like acetylenic silyl (B83357) enol ethers can be induced by HgCl₂ to form carbocyclic products. beilstein-journals.org
The resulting cyclized organomercurial can then be further functionalized, often through demercuration reactions. thieme-connect.de
Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Catalytic Applications in Complex Molecule Synthesis
While often used in stoichiometric amounts, mercury compounds also find applications in catalytic processes for the synthesis of complex molecules. beilstein-journals.orgresearchgate.net The ability of Hg(II) salts to act as soft Lewis acids allows them to activate unsaturated bonds towards nucleophilic attack, forming the basis of their catalytic utility. beilstein-journals.org
A key example is the palladium-catalyzed carbonylation of lactones, which employs Hg(II) reagents to facilitate C-C bond formation. wikipedia.org In some systems, mercury-based catalysts have been historically significant, such as in the production of vinyl chloride from the addition of HCl to acetylene, although greener alternatives like the Wacker process are now favored. wikipedia.org
More advanced applications involve using Hg(II) salts in catalytic amounts to construct complex cyclic frameworks. beilstein-journals.orgresearchgate.net For instance, Hg(OTf)₂ has been shown to be an effective catalyst for the cycloisomerization of allenynes and the stereoselective synthesis of tetrahydropyran (B127337) derivatives. beilstein-journals.orgresearchgate.net In the realm of biocatalysis, the enzyme organomercurial lyase (MerB) demonstrates a catalytic protonolysis of the carbon-mercury bond, converting toxic organomercurials into less harmful inorganic mercury, a process studied for bioremediation. nih.govpnas.orgnih.gov
Other Specialized Synthetic Transformations Facilitated by Organomercurials
Beyond cross-coupling and cyclization, organomercurials facilitate other specialized transformations.
Carbene Transfer Reactions: Specific organomercurials can serve as sources for carbenes. Phenyl(trichloromethyl)mercury, for example, is a known reagent for transferring dichlorocarbene (B158193) (:CCl₂). wikipedia.org
Transmetalation for Reagent Synthesis: As mentioned, the transmetalation of organomercurials is a versatile method for preparing other organometallic compounds, such as those of aluminum, which are themselves powerful synthetic reagents. wikipedia.org
Oxymercuration-Demercuration: This classic two-step process is a fundamental transformation in organic chemistry. An alkene reacts with a mercury(II) salt (like mercury(II) acetate) in an aqueous solvent to form a hydroxy-mercury adduct. Subsequent reductive demercuration, typically with sodium borohydride, replaces the mercury with hydrogen, resulting in the Markovnikov addition of water across the double bond. This sequence proceeds via an organomercury intermediate. wikipedia.orgslideshare.net
These varied reactions underscore the synthetic flexibility offered by organomercurials, allowing for the creation of a wide range of functional groups and molecular architectures. wikipedia.orgthieme-connect.de
Environmental Dynamics and Biogeochemical Transformations of Organomercury Compounds
Environmental Fate and Transport of Organomercury Species
The movement and distribution of organomercury compounds in the environment are critical to understanding their potential impact. Processes such as volatilization, atmospheric transport, and partitioning into different environmental compartments determine their ultimate fate. numberanalytics.com
Volatilization and Atmospheric Cycling
Many organomercury compounds are volatile, meaning they can easily evaporate into the atmosphere. who.int Elemental mercury, for instance, can remain in the atmosphere for up to a year, allowing for global transport. who.int While some organomercurials like dimethylmercury (B1214916) are also volatile, others are less so. pnnl.gov Once in the atmosphere, these compounds can undergo chemical transformations, including oxidation, and can be redeposited to land and water surfaces through wet and dry deposition. nih.govmit.edu This atmospheric cycling allows mercury pollution to affect even remote ecosystems far from the original source. ny.gov The rate of volatilization can be influenced by factors such as temperature and the chemical properties of the specific organomercury compound. osti.gov
Distribution and Speciation in Environmental Compartments
Upon entering the environment, organomercury compounds are distributed among various compartments, including water, soil, and sediments. nh.gov Their speciation, or the specific chemical form in which they exist, is crucial as it dictates their toxicity and mobility. researchgate.net The most significant organomercury compound in terms of environmental concern is methylmercury (B97897), which is known for its high toxicity and ability to bioaccumulate. brooksapplied.com
In aquatic systems, inorganic mercury can be converted to the more toxic methylmercury. ny.gov This transformation often occurs in anaerobic (oxygen-deficient) conditions found in sediments and wetlands. ny.gov The speciation of mercury in water is influenced by factors such as pH, the presence of dissolved organic matter, and the activity of microorganisms. pjoes.commdpi.com In soils, mercury can bind to organic matter, which affects its mobility and availability for uptake by plants and other organisms. researchgate.net
Table 1: General Distribution of Mercury Species in Different Environmental Compartments
| Environmental Compartment | Dominant Mercury Species | Key Processes |
| Atmosphere | Elemental Mercury (Hg⁰), Gaseous Oxidized Mercury (GOM), Particulate-Bound Mercury (PBM) | Volatilization, Long-range transport, Oxidation, Deposition |
| Water | Inorganic Mercury (Hg²⁺), Monomethylmercury (CH₃Hg⁺), Dimethylmercury ((CH₃)₂Hg) | Deposition, Methylation, Demethylation, Volatilization, Sorption to particles |
| Sediments | Inorganic Mercury (Hg²⁺), Monomethylmercury (CH₃Hg⁺), Mercury Sulfides (HgS) | Deposition, Methylation, Demethylation, Burial |
| Soils | Inorganic Mercury (Hg²⁺) bound to organic matter, Elemental Mercury (Hg⁰) | Deposition, Volatilization, Runoff, Binding to soil particles |
| Biota | Monomethylmercury (CH₃Hg⁺) | Bioaccumulation, Biomagnification |
This table provides a generalized overview. The actual distribution and dominant species can vary significantly based on specific site conditions.
Biotransformation Pathways
Microorganisms play a pivotal role in the transformation of mercury in the environment, significantly influencing its toxicity and mobility. These biotransformation processes include the conversion of inorganic mercury to organic forms and the breakdown of organomercury compounds. nih.gov
Microbial Methylation Processes of Inorganic Mercury
The conversion of inorganic mercury (Hg²⁺) to the highly toxic and bioaccumulative monomethylmercury (CH₃Hg⁺) is primarily a microbial process. science.govresearchgate.net This methylation is carried out by certain anaerobic bacteria, including sulfate-reducing bacteria, iron-reducing bacteria, and methanogens, which are commonly found in oxygen-depleted environments like sediments and wetlands. science.govresearchgate.net The genes responsible for this transformation, hgcA and hgcB, have been identified in these microorganisms. researchgate.net Environmental factors such as the availability of inorganic mercury, temperature, pH, and the presence of organic matter can influence the rate of microbial methylation. nsf.gov
Demethylation Processes
The reverse process, demethylation, involves the breakdown of methylmercury back into less toxic inorganic mercury. nih.govoup.com This can occur through both biotic and abiotic pathways. Biotic demethylation can be carried out by various microorganisms through two main pathways: oxidative and reductive. nsf.gov The reductive pathway is often associated with mercury-resistant bacteria that possess the mer operon, which includes the gene merB that codes for the enzyme organomercury lyase. nsf.gov This enzyme cleaves the carbon-mercury bond. Abiotic demethylation can be driven by photochemical reactions, where sunlight breaks down methylmercury, particularly in surface waters. nih.gov
Formation and Fate of Related Organomercurials (e.g., Dimethylmercury, Monomethylmercury)
Monomethylmercury (CH₃Hg⁺) is the most significant organomercurial in terms of environmental risk due to its high toxicity and tendency to biomagnify in food webs. mdpi.com It is formed primarily through the microbial methylation of inorganic mercury. mdpi.com Once formed, it can be taken up by organisms and accumulate in their tissues. mdpi.com
Dimethylmercury ((CH₃)₂Hg) is another organomercurial found in the environment, though typically at lower concentrations than monomethylmercury. pjoes.com It is more volatile than monomethylmercury and can be formed from it, particularly in neutral or alkaline conditions. pjoes.com The formation of dimethylmercury is thought to be about 6,000 times slower than that of monomethylmercury. pjoes.com In the environment, dimethylmercury can be a source of monomethylmercury through demethylation processes. brooksapplied.com The fate of these organomercurials is a complex balance between their formation, degradation, transport, and bioaccumulation. numberanalytics.com
Table 2: Key Biotransformation Pathways for Organomercury Compounds
| Transformation Process | Reactant(s) | Product(s) | Mediating Agent(s) | Environmental Significance |
| Microbial Methylation | Inorganic Mercury (Hg²⁺) | Monomethylmercury (CH₃Hg⁺), Dimethylmercury ((CH₃)₂Hg) | Anaerobic bacteria (e.g., sulfate-reducers, iron-reducers, methanogens) | Increases mercury toxicity and potential for bioaccumulation. |
| Reductive Demethylation | Monomethylmercury (CH₃Hg⁺) | Methane (CH₄), Elemental Mercury (Hg⁰) | Mercury-resistant bacteria with the mer operon (MerB enzyme) | Detoxification pathway, reduces bioavailable methylmercury. |
| Oxidative Demethylation | Monomethylmercury (CH₃Hg⁺) | CO₂, Inorganic Mercury (Hg²⁺) | Various microorganisms | Detoxification pathway, reduces bioavailable methylmercury. |
| Photochemical Demethylation | Monomethylmercury (CH₃Hg⁺) | Inorganic Mercury (Hg²⁺) and other products | Sunlight | Abiotic degradation pathway, primarily in surface waters. |
| Dimethylmercury Formation | Monomethylmercury (CH₃Hg⁺) | Dimethylmercury ((CH₃)₂Hg) | Microbial and potentially abiotic processes | Formation of a more volatile organomercury species. |
This table summarizes the primary known biotransformation pathways for common organomercury compounds.
Biological Transport and Interactions with Biomolecules (General Organomercury)
Organomercury compounds, a class of organometallic compounds featuring a mercury-carbon bond, exhibit complex interactions within biological systems. Their environmental presence, arising from both direct anthropogenic use and in-situ formation from inorganic mercury, leads to potential exposure for various organisms. researchgate.nete-bookshelf.decore.ac.uk The toxicity and fate of these compounds are largely governed by their ability to traverse biological membranes and interact with essential biomolecules. nih.govethz.ch
Mechanisms of Transport in Biological Systems
The movement of organomercury compounds across biological barriers like cell membranes is a critical first step in their biological activity. The mechanisms for this transport can vary depending on the specific organomercurial and the biological system , but generally involve passive diffusion and carrier-mediated processes.
The lipophilicity (fat-solubility) of many organomercury compounds is a key factor facilitating their transport into cells. researchgate.net Compounds like methylmercury can readily diffuse across lipid bilayer membranes, allowing them to be absorbed and distributed throughout an organism. nih.gov This property is one reason why methylmercury is so effectively absorbed and can cross significant biological barriers, including the blood-brain barrier. nih.gov
In addition to passive diffusion, evidence points to the involvement of specific carrier-mediated transport systems. Studies on the anionic organomercury compound mersalyl (B1676301) have demonstrated that its uptake into liver cells is not purely passive. nih.gov Research using isolated perfused rat livers and liver plasma membrane vesicles revealed that mersalyl transport exhibits saturation kinetics, temperature dependence, and stimulation by sodium, all hallmarks of a carrier-mediated process. nih.gov This suggests that some organomercury compounds may be recognized and transported by carrier proteins that normally handle other, chemically related molecules. nih.gov It is speculated that carriers for compounds like taurocholic acid might also transport mersalyl. nih.gov
Table 1: Characteristics of Mersalyl Uptake in Rat Liver
| Characteristic | Observation | Implication | Source |
|---|---|---|---|
| Saturation Kinetics | Uptake reaches a maximum velocity (Vmax) at high concentrations. (S)0.5 = 20-28 µM. | Indicates a finite number of transport carriers. | nih.gov |
| Temperature Dependence | Uptake rates are dependent on temperature. | Consistent with an active, protein-mediated process. | nih.gov |
| Sodium Dependence | Uptake is stimulated by the presence of extracellular sodium. | Suggests a co-transport mechanism. | nih.gov |
| Inhibition | Uptake is inhibited by mercapto group reagents. | Shows the involvement of thiol groups on the carrier protein. | nih.gov |
Interactions with Thiol-Containing Proteins and Other Ligands
Once inside an organism, the primary molecular targets for organomercury compounds are biomolecules containing sulfhydryl (thiol) groups (-SH). nih.govethz.ch The high affinity of mercury for sulfur dictates its biochemical behavior and is the foundation of its toxicity. nih.gov
Organomercurials bind tenaciously and covalently to the thiol groups found in the amino acid cysteine. nih.govutas.edu.au Since cysteine residues are integral to the structure and function of countless proteins and enzymes, this interaction can have profound consequences. nih.gov The binding of an organomercury compound can alter the three-dimensional structure of a protein, inhibiting its enzymatic activity or disrupting its normal function. nih.gov Electrospray mass spectrometry (ESI-MS) studies have confirmed that organomercurials like methylmercury chloride and phenylmercury (B1218190) acetate (B1210297) bind exclusively and tightly to free cysteine residues in proteins such as human carbonic anhydrase I and superoxide (B77818) dismutase. nih.gov
Beyond proteins, organomercury compounds also react with non-protein thiols. A critical target is glutathione (B108866) (GSH), a vital antioxidant molecule found in high concentrations within cells. nih.gov Glutathione contains a cysteine residue and plays a key role in detoxifying harmful substances. Methylmercury readily forms a complex with glutathione (GS-HgCH3), which can disrupt the cell's antioxidant defense system and lead to increased oxidative stress. nih.gov
The interaction is not limited to thiols; selenol groups (-SeH) in selenoproteins, such as thioredoxin reductase, are also highly reactive targets for organomercury compounds. nih.govnih.gov The binding to these essential biomolecules is extremely strong, though the complexes formed with free thiols can also be kinetically labile, meaning they can experience rapid ligand exchange. nih.gov This allows mercury to be passed between different thiol-containing molecules within the cell, contributing to its widespread disruptive effects. acs.org
Table 2: Key Biological Ligands for Organomercury Compounds
| Ligand Type | Specific Example | Nature of Interaction | Significance | Source |
|---|---|---|---|---|
| Protein Thiol | Cysteine residues in enzymes and structural proteins | Strong, covalent bond formation (Hg-S) | Inhibition of enzyme activity, disruption of protein structure and function. | nih.govnih.gov |
| Non-Protein Thiol | Glutathione (GSH) | Forms complexes (e.g., GS-HgCH3) | Depletion of cellular antioxidant defenses, induction of oxidative stress. | nih.gov |
| Protein Selenol | Selenocysteine in Thioredoxin Reductase | Very tight binding | Inhibition of essential selenoenzymes involved in antioxidant defense and redox regulation. | nih.govnih.gov |
| Other Amino Acid Residues | Histidine, Methionine | Weaker interactions compared to thiols | Contributes to overall protein binding but secondary to thiol interactions. | utas.edu.au |
Q & A
Q. What are the established synthetic routes for Bis(isobutyl)mercury, and how can purity be assessed experimentally?
this compound is typically synthesized via organomercury halide reactions, such as the Grignard reagent reacting with mercury(II) chloride. Purity assessment requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify mercury content. Cross-validate results using nuclear magnetic resonance (NMR) to detect residual solvents or byproducts .
Q. How does the isobutyl group influence the compound’s stability compared to other alkylmercury derivatives?
The branched isobutyl group enhances steric hindrance, reducing susceptibility to nucleophilic attack. Compare thermal stability using differential scanning calorimetry (DSC) and kinetic studies under controlled atmospheres. Contrast with linear alkylmercury compounds (e.g., methylmercury) to quantify decomposition rates .
Q. What spectroscopic methods are most effective for characterizing this compound’s structure?
Use and NMR to resolve alkyl chain environments and mercury-carbon bonding. Supplement with Fourier-transform infrared spectroscopy (FTIR) to identify Hg-C stretching vibrations (~500 cm). For crystallographic data, employ single-crystal X-ray diffraction, noting challenges in mercury’s high electron density .
Advanced Research Questions
Q. How can isotopic tracing resolve conflicting data on this compound’s environmental transformation pathways?
Natural mercury isotope fractionation () identifies biotic vs. abiotic degradation mechanisms. For example, mass-independent fractionation (MIF) signals microbial methylation, while mass-dependent fractionation (MDF) indicates photodegradation. Use isotopic dilution ICP-MS with spike-in standards to quantify transformation kinetics in sediment-water systems .
Q. What experimental designs address contradictions in reported toxicity mechanisms of this compound?
Reconcile disparities by standardizing in vitro models (e.g., HepG2 cells for hepatotoxicity) and controlling for mercury speciation. Employ synchrotron X-ray absorption spectroscopy (XAS) to track cellular mercury binding sites. Compare results across studies using meta-analysis frameworks, adjusting for variables like exposure duration and metabolite interference .
Q. How can computational modeling predict this compound’s reactivity in novel catalytic applications?
Density functional theory (DFT) calculates bond dissociation energies (Hg-C: ~40 kcal/mol) and simulates reaction pathways. Validate predictions via kinetic isotope effect (KIE) studies and in situ Raman spectroscopy during catalysis. Cross-reference with analogous organomercury compounds to identify structure-activity relationships .
Methodological Challenges and Solutions
Q. What protocols ensure reproducibility in this compound synthesis amid variability in mercury precursor reactivity?
- Standardization : Pre-treat mercury(II) chloride with activated molecular sieves to remove moisture.
- Quality Control : Implement batch-wise ICP-MS analysis to confirm Hg(II) purity >99.9%.
- Documentation : Report reaction conditions (e.g., solvent polarity, temperature ramps) in full to align with FAIR data principles .
Q. How do analytical artifacts arise in quantifying this compound in environmental samples, and how can they be mitigated?
Artifacts include mercury adsorption onto sampling containers or co-elution with organic interferents in GC. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
